N,N'-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C23H23N3O6. It is a derivative of pyridine-2,6-dicarboxamide, where the amide groups are substituted with 2,5-dimethoxyphenyl groups. This compound is of interest in various fields of chemistry and material science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and 2,5-dimethoxyaniline. One common method is to react pyridine-2,6-dicarbonyl dichloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Material Science: The compound is used in the design of molecular scaffolds and frameworks for various applications, including sensors and catalysts.
Biological Studies: Its derivatives are explored for potential biological activities, such as antimicrobial and anticancer properties.
Synthetic Modelling: It is used in the synthetic modelling of metalloenzyme active sites, providing insights into enzyme mechanisms.
Mechanism of Action
The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide largely depends on its role in specific applications. As a ligand, it coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved are specific to the metal ions and reactions being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but with pyridyl groups instead of dimethoxyphenyl groups.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine groups, offering different electronic properties.
2,6-bis(pyridine-2-carboxamido)pyridine: Another pyridine derivative with distinct coordination chemistry.
Uniqueness
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 2,5-dimethoxyphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it suitable for specialized applications in coordination chemistry and material science .
Properties
IUPAC Name |
2-N,6-N-bis(2,5-dimethoxyphenyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-29-14-8-10-20(31-3)18(12-14)25-22(27)16-6-5-7-17(24-16)23(28)26-19-13-15(30-2)9-11-21(19)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPBWJGVRDCFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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